molecular formula C19H23N3O3 B2622919 2-(benzyloxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide CAS No. 2034318-82-4

2-(benzyloxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide

Cat. No.: B2622919
CAS No.: 2034318-82-4
M. Wt: 341.411
InChI Key: CCYBLVUYTJAARI-QAQDUYKDSA-N
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Description

2-(benzyloxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzyloxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide typically involves multiple steps, including the formation of the benzyloxy and pyrimidin-2-yloxy groups. One common method involves the use of a green and simple ‘one-pot’ electrochemical off–on approach to synthesize pyrimidin-2(1H)-ones without any catalyst, oxidant, or toxic reagent . This method yields the desired products in moderate to good yields after a stepwise ‘one-pot’ reaction.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(benzyloxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyrimidin-2-yloxy group can be reduced to form dihydropyrimidine derivatives.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions to form new amide derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions include various substituted amides, aldehydes, carboxylic acids, and dihydropyrimidine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(benzyloxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(benzyloxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide involves its interaction with specific molecular targets and pathways. The benzyloxy and pyrimidin-2-yloxy groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The cyclohexyl ring provides structural stability and enhances the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    2-(benzyloxy)-N-(cyclohexyl)acetamide: Lacks the pyrimidin-2-yloxy group, resulting in different chemical and biological properties.

    N-(4-(pyrimidin-2-yloxy)cyclohexyl)acetamide:

    2-(benzyloxy)-N-(pyrimidin-2-yloxy)acetamide: Lacks the cyclohexyl ring, leading to differences in stability and binding affinity.

Uniqueness

2-(benzyloxy)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide is unique due to the presence of all three functional groups, which confer distinct chemical reactivity and potential biological activity. Its combination of benzyloxy, pyrimidin-2-yloxy, and cyclohexyl groups makes it a versatile compound for various scientific research applications.

Properties

IUPAC Name

2-phenylmethoxy-N-(4-pyrimidin-2-yloxycyclohexyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c23-18(14-24-13-15-5-2-1-3-6-15)22-16-7-9-17(10-8-16)25-19-20-11-4-12-21-19/h1-6,11-12,16-17H,7-10,13-14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCYBLVUYTJAARI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)COCC2=CC=CC=C2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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